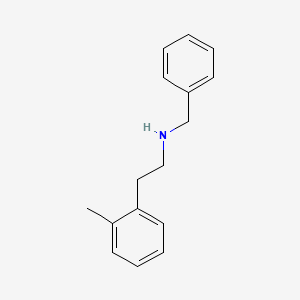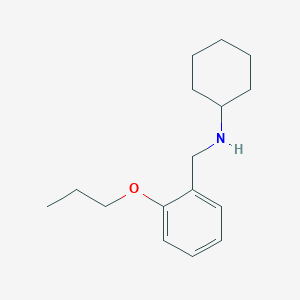![molecular formula C21H21N B1385388 N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline CAS No. 1040682-43-6](/img/structure/B1385388.png)
N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline
Overview
Description
“N-([1,1’-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline” is a complex organic compound. It contains a biphenyl group, which is two benzene rings connected by a single bond, and an aniline group, which is a benzene ring connected to an amine (-NH2) group. The “2,3-dimethyl” indicates that there are two methyl groups (-CH3) attached to the aniline portion of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings (biphenyl and aniline) and the methyl groups. The exact structure would depend on the positions of these groups within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the aromatic rings would likely make it relatively stable and possibly soluble in organic solvents .
Scientific Research Applications
Biochemical Research
N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline and its derivatives have been studied in biochemical contexts. For instance, the metabolism of 3:4-dimethylaniline, a structurally similar aromatic amine, has been investigated in rats due to its carcinogenic properties (Boyland & Sims, 1959).
Organic Synthesis
This compound has applications in organic synthesis. The palladium-catalyzed synthesis of N,N-dimethylanilines, which share a structural similarity, demonstrates their role as multifunctional reaction partners and valuable building blocks in organic chemistry (Taeufer & Pospech, 2020).
Mechanistic Bioinorganic Chemistry
In mechanistic bioinorganic chemistry, studies on the N-demethylation of substituted N,N-dimethylanilines by cytochrome P450 have provided insights into reaction pathways and kinetic isotope effect profiles (Wang et al., 2007).
Supramolecular Chemistry
Research in supramolecular chemistry has explored the selectivity of host-guest complexes involving compounds like N,N-dimethylaniline, indicating potential applications in the separation of anilines (Barton et al., 2017).
Material Science
In material science, studies have focused on polymers derived from similar compounds, such as the synthesis and characterization of highly-fluorinated colorless polyimides derived from dimethylaniline-based monomers, demonstrating applications in areas requiring high optical transparency and good thermal properties (Yeo et al., 2015).
Synthesis of Azo Dyes and Dithiocarbamate
Compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline have been synthesized and are crucial for producing azo dyes and dithiocarbamate, demonstrating their utility in the synthesis of various chemical compounds (Ajibade & Andrew, 2021).
Toxicology
Toxicological studies have investigated the formation of DNA adducts by dimethylaniline derivatives, which is significant for understanding the environmental and health impacts of these compounds (Gonçalves et al., 2001).
Electronic Structure Analysis
The electronic structure of similar compounds, such as 4-(N,N-dimethylamino)-4′-cyano-biphenyl, has been analyzed, contributing to the understanding of electronic properties of donor-acceptor systems in chemistry (Maus & Rettig, 1997).
Bioinorganic Chemistry
Studies in bioinorganic chemistry have explored the N-demethylation of N,N-dimethylanilines, offering insights into enzyme mechanisms and pKa estimations of iron complexes (Barbieri et al., 2015).
Cytochrome P-450 Research
Research on the oxidation of substituted N,N-dimethylanilines by cytochrome P-450 has contributed to the understanding of enzyme kinetics and electron transfer mechanisms in biochemistry (Macdonald et al., 1989).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2,3-dimethyl-N-[(4-phenylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N/c1-16-7-6-10-21(17(16)2)22-15-18-11-13-20(14-12-18)19-8-4-3-5-9-19/h3-14,22H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSNMAVGUPEQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385306.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B1385307.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]cyclohexanamine](/img/structure/B1385308.png)
methanamine](/img/structure/B1385311.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine](/img/structure/B1385312.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385313.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385316.png)


![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385319.png)
![2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine](/img/structure/B1385321.png)
![4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385324.png)


